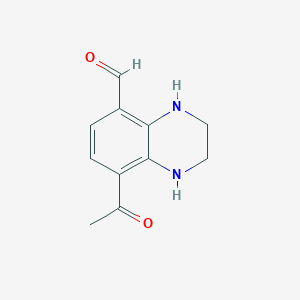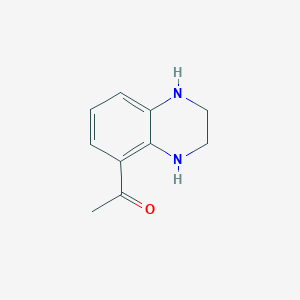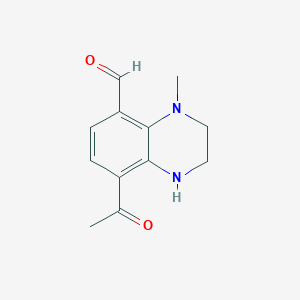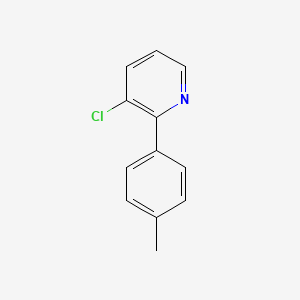
3-Chloro-2-(p-tolyl)pyridine
概要
説明
3-Chloro-2-(p-tolyl)pyridine is an organic compound with the molecular formula C12H10ClN It is a derivative of pyridine, where the 3-position is substituted with a chlorine atom and the 2-position is substituted with a p-tolyl group (a benzene ring with a methyl group at the para position)
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(p-tolyl)pyridine typically involves the reaction of 2-(p-tolyl)pyridine with a chlorinating agent. One common method is the chlorination of 2-(p-tolyl)pyridine using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CH}_3)\text{C}_5\text{H}_4\text{N} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)\text{C}_5\text{H}_3\text{NCl} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 3-Chloro-2-(p-tolyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group on the p-tolyl ring can be oxidized to form a carboxylic acid derivative.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of 3-chloro-2-(p-carboxyphenyl)pyridine.
Coupling Reactions: Formation of biaryl compounds with various substituents.
科学的研究の応用
3-Chloro-2-(p-tolyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3-Chloro-2-(p-tolyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, as a ligand, it can bind to metal ions, forming coordination complexes that can catalyze various biochemical reactions. The exact molecular targets and pathways involved would depend on the specific context of its use.
類似化合物との比較
2-(p-Tolyl)pyridine: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
3-Chloropyridine: Lacks the p-tolyl group, resulting in different electronic and steric properties.
4-Chloro-2-(p-tolyl)pyridine: Chlorine is positioned differently, affecting its reactivity and interactions.
Uniqueness: 3-Chloro-2-(p-tolyl)pyridine is unique due to the presence of both the chlorine and p-tolyl substituents, which confer distinct reactivity and potential applications. The combination of these groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
特性
IUPAC Name |
3-chloro-2-(4-methylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-4-6-10(7-5-9)12-11(13)3-2-8-14-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVQQECGJNOKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
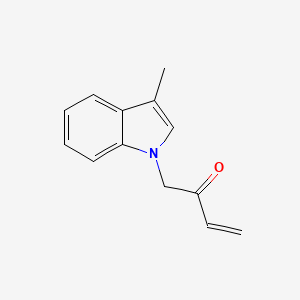
![2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B3360497.png)
![2-(m-Tolyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B3360499.png)
![2-(4-methylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B3360507.png)
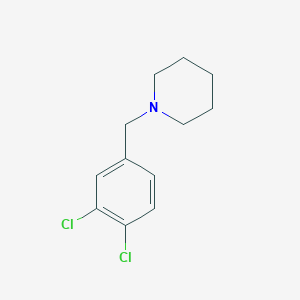
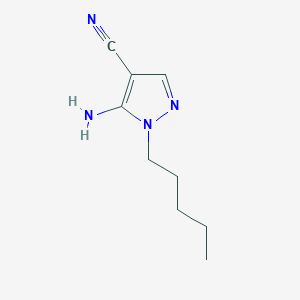
![6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B3360534.png)
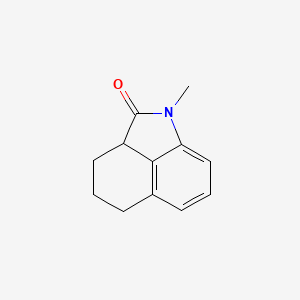
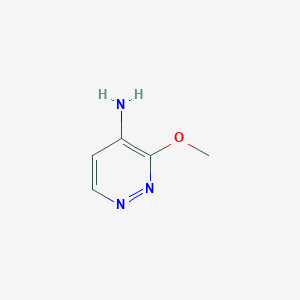

![N-[4-(Ethylsulfanyl)-9-oxo-9,10-dihydroacridin-1-YL]acetamide](/img/structure/B3360576.png)
